

Spectroscopic Analysis of 5-Methoxy-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-2-methylbenzoic acid

Cat. No.: B184036

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methoxy-2-methylbenzoic acid** (CAS No: 3168-59-0), a significant molecule in organic synthesis and medicinal chemistry. This document outlines the expected spectroscopic characteristics based on its chemical structure and furnishes detailed, generalized experimental protocols for acquiring such data.

Compound Identification

Below is a summary of the key identifiers for **5-Methoxy-2-methylbenzoic acid**.

Identifier	Value
Chemical Name	5-Methoxy-2-methylbenzoic acid
CAS Number	3168-59-0
Molecular Formula	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol
Chemical Structure	(A visual representation of the chemical structure would be placed here)

Spectroscopic Data

While specific experimental spectra for **5-Methoxy-2-methylbenzoic acid** are not readily available in public-access databases, this section details the expected data based on its structure and provides a framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the methyl carbon.

Table 1: Predicted NMR Spectral Data for **5-Methoxy-2-methylbenzoic acid**

Predicted				
¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic CH	6.8 - 7.9	m	3H	Ar-H
Methoxy H	~3.8	s	3H	-OCH ₃
Methyl H	~2.5	s	3H	Ar-CH ₃
Carboxylic Acid H	>10	br s	1H	-COOH
Predicted				
¹³ C NMR	Chemical Shift (ppm)	Assignment		
Carbonyl C	>170	-COOH		
Aromatic C-O	155 - 165	Ar-OCH ₃		
Aromatic C	110 - 140	Ar-C		
Methoxy C	55 - 60	-OCH ₃		
Methyl C	15 - 25	Ar-CH ₃		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Characteristic IR Absorption Bands for **5-Methoxy-2-methylbenzoic acid**

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	2500-3300	Broad
C-H stretch (Aromatic)	3000-3100	Medium
C-H stretch (Aliphatic)	2850-3000	Medium
C=O stretch (Carboxylic Acid)	1680-1710	Strong
C=C stretch (Aromatic)	1450-1600	Medium-Strong
C-O stretch (Aryl Ether & Carboxylic Acid)	1210-1320	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular ion peak (M^+) for **5-Methoxy-2-methylbenzoic acid** would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.17).

Table 3: Expected Mass Spectrometry Data for **5-Methoxy-2-methylbenzoic acid**

Ion	m/z (Expected)	Description
$[M]^+$	166	Molecular Ion
$[M-OH]^+$	149	Loss of hydroxyl radical
$[M-COOH]^+$	121	Loss of carboxyl group

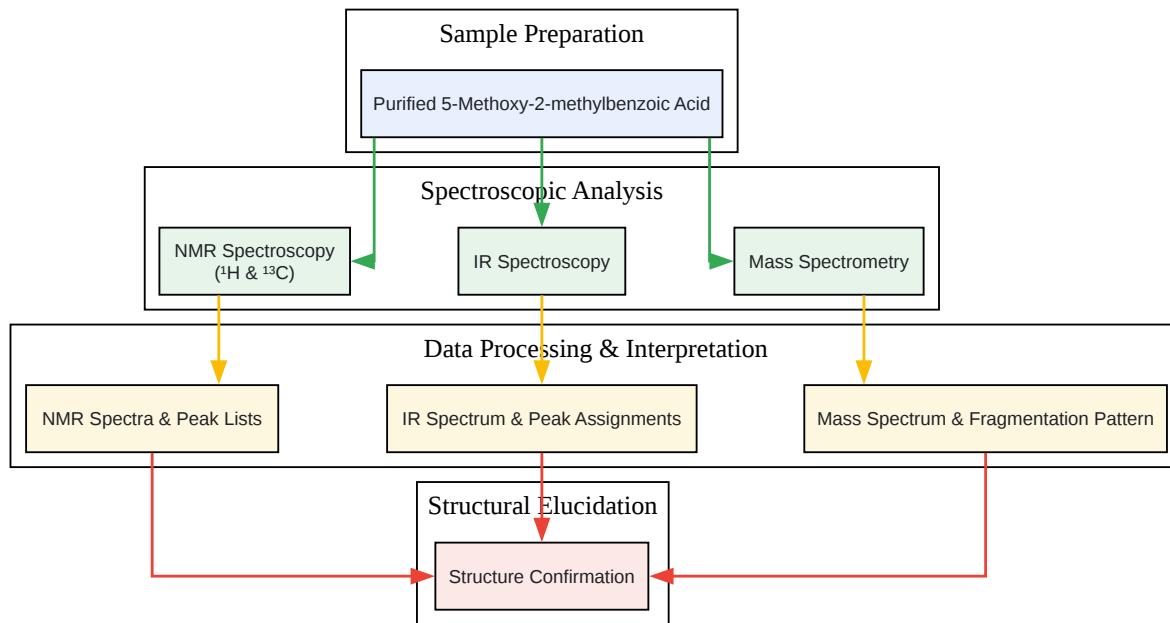
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **5-Methoxy-2-methylbenzoic acid** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.

Infrared (IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **5-Methoxy-2-methylbenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methoxy-2-methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184036#spectroscopic-data-for-5-methoxy-2-methylbenzoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com